molecular formula C11H12O3 B3429218 3-Methyl-4-oxo-4-phenylbutanoic acid CAS No. 7315-67-5

3-Methyl-4-oxo-4-phenylbutanoic acid

Cat. No.: B3429218
CAS No.: 7315-67-5
M. Wt: 192.21 g/mol
InChI Key: YBDWBJYRJYONCB-UHFFFAOYSA-N
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Description

3-Benzoylbutyric acid is a chemical compound . It is used in various industries due to its diverse applications and benefits .


Chemical Reactions Analysis

3-Benzoylbutyric acid can undergo various chemical reactions . The exact reactions depend on the conditions and the other chemicals involved .

Scientific Research Applications

Heterocyclic Compound Synthesis

3-Benzoylbutyric acid serves as a starting material in the synthesis of various heterocyclic compounds. It is used to create derivatives like furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. These derivatives are significant in various nucleophilic reactions (Soliman, Bakeer, & Attia La., 2010).

Photovoltaic Cell Development

In the field of renewable energy, 3-Benzoylbutyric acid derivatives are synthesized for use in solar cells. These derivatives, when combined with other materials like C60, contribute to the development of efficient photovoltaic cells. The study of their surface morphology and phase separation is crucial for optimizing solar cell performance (Yang, Chang, Yeh, & Guo, 2007).

Coordination Reactions and Complex Synthesis

3-Benzoylbutyric acid-related compounds are used in synthesizing various coordination complexes. These complexes, with specific structural features, have applications in materials science and chemistry, particularly in studying their thermal properties (Mojumdar, Šimon, & Krutošíková, 2009).

Corrosion Inhibition

Derivatives of 3-Benzoylbutyric acid have shown potential as corrosion inhibitors. These compounds can be synthesized and applied in protecting metals like mild steel in corrosive environments, especially acidic solutions. This application is critical in industries where metal preservation is essential (Chafiq et al., 2020).

Liquid Crystal Research

In the field of liquid crystal research, derivatives of 3-Benzoylbutyric acid are synthesized and characterized. Their liquid crystalline properties are studied for potential applications in display technologies and other areas where liquid crystals are utilized (Giziroğlu, Nesrullajev, & Orhan, 2014).

Antitumor Agent Development

Some derivatives of 3-Benzoylbutyric acid are explored as potential antitumor agents. These compounds are investigated for their inhibitory effects on enzymes and cell lines related to cancer, offering insights into new therapeutic approaches (Gangjee et al., 2000).

Biosynthesis Studies

Studies involving 3-Benzoylbutyric acid derivatives contribute to understanding biosynthesis pathways in plants and bacteria. This research helps in deciphering the synthesis of various natural products and may have implications in the production of pharmaceuticals and biochemicals (Hertweck et al., 2001).

Fluorogenic Reagent Development

3-Benzoylbutyric acid derivatives are synthesized for use as fluorogenic reagents in high-sensitivity chromatographic analyses. These derivatives aid in detecting primary amines with high sensitivity, which is crucial in various analytical chemistry applications (Beale, Hsieh, Savage, Wiesler, & Novotny, 1989).

Food Science and Additives

In the context of food science, derivatives of 3-Benzoylbutyric acid are studied for their presence as naturally occurring compounds in foods and as additives. This research is important for understanding the implications of these compounds in food safety and nutrition (del Olmo, Calzada, & Nuñez, 2017).

Apoptosis and Cancer Research

The analogues of 3-Benzoylbutyric acid, such as 4-benzoylbutyrate, are investigated for their effects on apoptosis in colorectal cancer cells. Understanding these mechanisms could lead to new strategies for cancer treatment (Fung et al., 2012).

Safety and Hazards

3-Benzoylbutyric acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-methyl-4-oxo-4-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(7-10(12)13)11(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDWBJYRJYONCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7315-67-5
Record name 3-methyl-4-oxo-4-phenylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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